molecular formula C9H9Cl2NO2 B6272166 ethyl 5-chloro-2-(chloromethyl)pyridine-3-carboxylate CAS No. 1256826-13-7

ethyl 5-chloro-2-(chloromethyl)pyridine-3-carboxylate

Cat. No.: B6272166
CAS No.: 1256826-13-7
M. Wt: 234.1
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Description

Ethyl 5-chloro-2-(chloromethyl)pyridine-3-carboxylate is a chemical compound with the molecular formula C9H9Cl2NO2 and a molecular weight of 234.08 g/mol . It is also known by its IUPAC name, ethyl 5-chloro-2-(chloromethyl)nicotinate . This compound is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of both chloro and ester functional groups.

Preparation Methods

The synthesis of ethyl 5-chloro-2-(chloromethyl)pyridine-3-carboxylate involves several steps. One common method includes the chlorination of 2-methylpyridine followed by esterification. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification is carried out using ethanol in the presence of a catalyst like sulfuric acid . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 5-chloro-2-(chloromethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-chloro-2-(chloromethyl)pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-chloro-2-(chloromethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The chloro and ester groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 5-chloro-2-(chloromethyl)pyridine-3-carboxylate can be compared with other pyridine derivatives such as:

These comparisons highlight the unique combination of functional groups in this compound, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

1256826-13-7

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.1

Purity

95

Origin of Product

United States

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